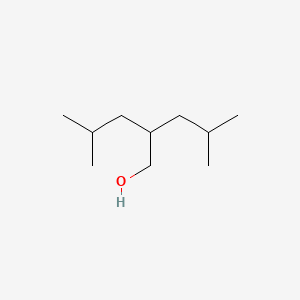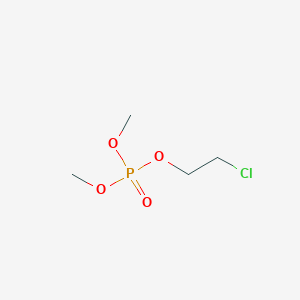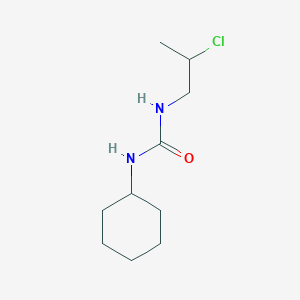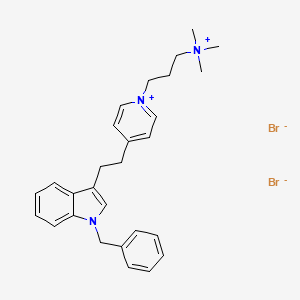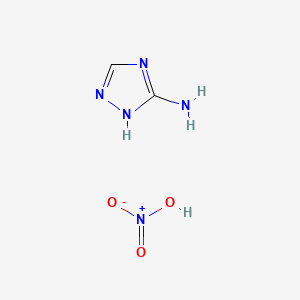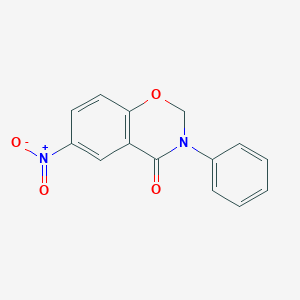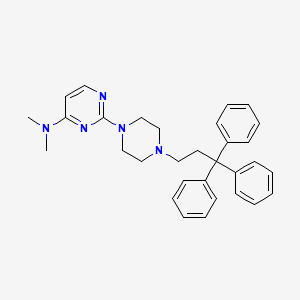![molecular formula C17H32O B14715510 [[1,1'-Bi(cyclooctane)]-1-yl]methanol CAS No. 21962-13-0](/img/structure/B14715510.png)
[[1,1'-Bi(cyclooctane)]-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[1,1’-Bi(cyclooctane)]-1-yl]methanol: is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is particularly interesting due to its unique structure, which consists of two cyclooctane rings connected by a methanol group. The presence of the methanol group introduces a hydroxyl functional group, making it a versatile compound in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [[1,1’-Bi(cyclooctane)]-1-yl]methanol can be achieved through several methods. One common approach involves the dimerization of cyclooctene followed by the introduction of a methanol group. This process typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of [[1,1’-Bi(cyclooctane)]-1-yl]methanol may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: [[1,1’-Bi(cyclooctane)]-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alkanes or other reduced products.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes.
Scientific Research Applications
Chemistry: In chemistry, [[1,1’-Bi(cyclooctane)]-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound’s hydroxyl group makes it a potential candidate for biological studies, particularly in understanding the interactions between hydroxyl-containing compounds and biological systems.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of other valuable chemicals or materials.
Mechanism of Action
The mechanism by which [[1,1’-Bi(cyclooctane)]-1-yl]methanol exerts its effects involves the interaction of its hydroxyl group with various molecular targets. The hydroxyl group can participate in hydrogen bonding, making it a versatile functional group in chemical reactions. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical synthesis or biological studies.
Comparison with Similar Compounds
Cyclooctanol: A similar compound with a single cyclooctane ring and a hydroxyl group.
Cyclooctanone: A compound with a cyclooctane ring and a carbonyl group.
Cyclooctane: The parent hydrocarbon without any functional groups.
Uniqueness: [[1,1’-Bi(cyclooctane)]-1-yl]methanol is unique due to its dual cyclooctane rings connected by a methanol group. This structure provides distinct chemical properties and reactivity compared to other cyclooctane derivatives.
Properties
CAS No. |
21962-13-0 |
|---|---|
Molecular Formula |
C17H32O |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
(1-cyclooctylcyclooctyl)methanol |
InChI |
InChI=1S/C17H32O/c18-15-17(13-9-5-2-6-10-14-17)16-11-7-3-1-4-8-12-16/h16,18H,1-15H2 |
InChI Key |
DSWDLYJUDSDCCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)C2(CCCCCCC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14715448.png)
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)
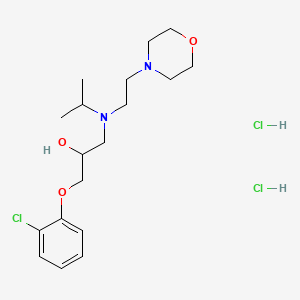
![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)
